![molecular formula C12H17FN2 B5666773 1-(2-fluorobenzyl)-4-methylpiperazine CAS No. 5270-04-2](/img/structure/B5666773.png)
1-(2-fluorobenzyl)-4-methylpiperazine
Overview
Description
1-(2-fluorobenzyl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action is still being explored. The purpose of
Scientific Research Applications
Radiochemical Synthesis
1-(2-fluorobenzyl)-4-methylpiperazine derivatives have been utilized in radiochemical synthesis. For instance, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), a potent nonpeptide CCR1 antagonist, was synthesized using a module-assisted two-step one-pot procedure. This process involved the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative and sodium cyanoborohydride, leading to the formation of a radiochemical with high purity and specific radioactivity (Mäding et al., 2006).
Antimicrobial Activity
Some derivatives of 1-(2-fluorobenzyl)-4-methylpiperazine have been reported to exhibit significant antimicrobial activity. For example, compounds such as 5-chloro-1-(p-fluorobenzyl)-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-1H-benzimidazole have shown promising antibacterial activity against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activities comparable to fluconazole (Kuş et al., 2009).
Medicinal Chemistry
In medicinal chemistry, 1-(2-fluorobenzyl)-4-methylpiperazine derivatives have been incorporated into various pharmacological agents. For instance, 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one has been identified as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2, showing activity against BRCA1-deficient breast cancer cell lines. This compound has entered clinical development for the treatment of BRCA1- and BRCA2-defective cancers (Menear et al., 2008).
Drug Metabolism Studies
1-(2-fluorobenzyl)-4-methylpiperazine and its derivatives have also been studied in the context of drug metabolism. For instance, the in vitro metabolism of 1-(4-[(18)F]fluorobenzyl)-4-phenylpiperazine was investigated using mouse liver S9 fraction. This research provides valuable insights into the metabolic pathways and potential biotransformations of related radiotracers in drug development (Ryu et al., 2006).
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSSOSDLJGHUJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353805 | |
Record name | STK117866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5270-04-2 | |
Record name | STK117866 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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